(S)-1-(4-Bromophenyl)ethanol
Overview
Description
(S)-1-(4-Bromophenyl)ethanol is a chiral compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-(4-Bromophenyl)ethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-bromoacetophenone using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale asymmetric hydrogenation reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-bromoacetophenone.
Reduction: The compound can be reduced to form 4-bromoethylbenzene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: 4-Bromoacetophenone
Reduction: 4-Bromoethylbenzene
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Bromophenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in the synthesis of active pharmaceutical ingredients (APIs) with chiral centers.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific optical properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromophenyl)ethanol depends on its application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the products formed. The bromine atom can participate in various reactions, facilitating the formation of new carbon-bromine or carbon-carbon bonds. The hydroxyl group can undergo oxidation or reduction, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromobenzyl alcohol
- 4-Bromophenylacetonitrile
Uniqueness
(S)-1-(4-Bromophenyl)ethanol is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of enantiomerically pure compounds. The compound’s versatility in undergoing oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDTYSBVMBQIBT-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100760-04-1 | |
Record name | (S)-1-(4-bromophenyl) ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chirality of 1-(4-Bromophenyl)ethanol influence the properties of phthalocyanine derivatives?
A: Research indicates that incorporating (S)-1-(4-Bromophenyl)ethanol as a chiral ligand in phthalocyanine structures can significantly impact the molecule's photochemical and biological properties. [] For instance, phthalocyanines modified with the (S)-enantiomer exhibit a higher quantum yield of reactive oxygen species generation compared to their racemic or (R)-enantiomer counterparts. [] This difference highlights the importance of evaluating the properties of each enantiomer separately when designing phthalocyanine-based materials.
Q2: Are there any enzymatic methods for producing enantiopure this compound?
A: Yes, Lipase AK from Pseudomonas fluorescens, when immobilized on metal-organic frameworks (MOFs), demonstrates high efficiency in catalyzing the biosynthesis of enantiopure this compound. [] This enzymatic approach offers a potentially sustainable and environmentally friendly alternative to traditional chemical synthesis methods for obtaining this valuable chiral building block.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.